Lonchocarpin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31501-55-0 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H18O3/c1-20(2)13-12-16-18(23-20)11-9-15(19(16)22)17(21)10-8-14-6-4-3-5-7-14/h3-13,22H,1-2H3/b10-8+ |
InChI Key |
UEXPKLJRGIWQBF-CSKARUKUSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=CC=C3)C |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=CC=C3)C |
Appearance |
Solid powder |
Other CAS No. |
31501-55-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-phenylprop-2-en-1-one lonchocarpine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
The presence of Lonchocarpin in nature is confined to specific plant genera. Its extraction from these botanical sources involves sophisticated laboratory techniques to ensure high purity.
This compound was first isolated in 1949 from Lonchocarpus sericeus, a plant species also known by its synonym Derris sericea. nih.govgbif.org Subsequently, this chalcone (B49325) has been identified in other plants, primarily within the Fabaceae family.
The primary plant sources of this compound and their native geographical distributions are detailed below:
| Plant Species | Family | Geographical Distribution |
| Lonchocarpus sericeus (syn. Derris sericea) | Fabaceae | Northern South America (including Brazil and Colombia), Central America, and Mexico. nih.govtheferns.info |
| Pongamia pinnata (syn. Millettia pinnata) | Fabaceae | Eastern and tropical Asia, Australia, and the Pacific Islands. researchgate.netwikipedia.org |
| Lonchocarpus eriocalyx | Fabaceae | Kenya. iau.ir |
| Lonchocarpus laxiflorus | Fabaceae | Savannah areas from Senegal and Cape Verde Islands to Uganda, Sudan, and Ethiopia. worldagroforestry.org |
The genus Lonchocarpus encompasses approximately 166 species native to the tropical regions of the Americas and Africa, as well as Madagascar. wikipedia.orgkew.org These plants are typically found on open hillsides and dry plains at low to moderate elevations. usda.gov Lonchocarpus sericeus specifically thrives along rivers and in coastal and semideciduous forests. theferns.info Pongamia pinnata, commonly known as Indian beech or Karanja, is well-adapted to arid zones and is native to a wide area of Asia and Australia. wikipedia.orgcifor.org
The isolation and purification of this compound, as with other flavonoids, require multi-step processes to separate the compound from the complex mixture of phytochemicals present in the plant matrix. Modern techniques focus on improving efficiency, yield, and purity while reducing solvent consumption. nih.gov
Initial extraction from the plant material (e.g., leaves, bark) is typically performed using organic solvents. The resulting crude extract then undergoes various chromatographic techniques for purification. iau.ir
Chromatographic Methods:
Column Chromatography: This is a fundamental technique used for the initial separation of compounds from the crude extract. iau.ir For flavonoids, silica (B1680970) gel is often used as the stationary phase with a gradient of solvents for elution.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique widely used for the final purification of natural products like this compound. scielo.br Reversed-phase HPLC is particularly common for separating flavonoids.
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that offers excellent sample recovery and is effective for purifying bioactive components from plant materials. researchgate.net
Macroporous Resin Column Chromatography: This method is noted for its good selectivity, low cost, and suitability for large-scale preparation of flavonoids. nih.govmdpi.com It is an efficient method for enriching and purifying flavonoids from crude extracts.
Modern "Green" Extraction and Purification Technologies:
Advanced, environmentally friendly methods are increasingly being adopted for the extraction of flavonoids. These techniques are generally faster and more automated than conventional methods. nih.gov
Ultrasound-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in shorter times. nih.gov
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE): These methods use solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. nih.gov
While specific protocols for this compound are not extensively detailed in publicly available literature, the general methodologies for flavonoid isolation are applicable. The process typically involves initial extraction followed by a series of chromatographic steps to achieve the desired purity of the final compound.
Biosynthetic Pathways of Lonchocarpin
Precursors and Enzymatic Reactions
The fundamental precursors for chalcone (B49325) biosynthesis are 4-coumaroyl-CoA and malonyl-CoA. ijpsr.comscielo.br The amino acid L-phenylalanine is the initial precursor in this pathway, formed via the shikimic acid pathway. nih.govscielo.br L-phenylalanine is converted to 4-coumaroyl-CoA through a series of enzymatic steps in the phenylpropanoid pathway. nih.govscielo.br This process forms the aromatic B-ring and the three-carbon bridge (C6-C3-) of the chalcone structure. ijpsr.comscielo.br The aromatic A-ring (the second C6 unit) is derived from the condensation of three molecules of malonyl-CoA. ijpsr.comscielo.br
The biosynthesis involves the following key precursors:
| Compound | PubChem CID |
| L-phenylalanine | 614 |
| 4-coumaroyl-CoA | 6440013 |
| Malonyl-CoA | 644066 |
The core reaction involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. ijpsr.comscielo.br
Role of Chalcone Synthase and Related Enzymes
Chalcone synthase (CHS), also known as naringenin-chalcone synthase, is a pivotal enzyme in the biosynthesis of chalcones and is considered the first committed step in the flavonoid biosynthetic pathway. nih.govscielo.brwikipedia.org CHS belongs to the type III polyketide synthase (PKS) family of enzymes. wikipedia.org This enzyme catalyzes the condensation reaction between 4-coumaroyl-CoA and malonyl-CoA, leading to the formation of a chalcone. scielo.brwikipedia.org
While CHS is central, other enzymes in the phenylpropanoid pathway are also crucial for providing the necessary precursors. These include phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to cinnamic acid, and cinnamate-4-hydroxylase (C4H), which hydroxylates cinnamic acid to p-coumaric acid. nih.gov Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to form 4-coumaroyl-CoA. nih.gov
In the general flavonoid pathway, the chalcone product of CHS can undergo further enzymatic modification. For instance, chalcone isomerase (CHI) can catalyze the cyclization of certain chalcones, such as naringenin (B18129) chalcone, into flavanones like naringenin. scielo.brwikipedia.org Isoliquiritigenin, another chalcone, is a precursor to several flavanones in plants. nih.gov
Metabolic Engineering Approaches for Biosynthesis
Metabolic engineering offers strategies to enhance the production of valuable plant secondary metabolites like Lonchocarpin, often by utilizing microbial systems as biofactories. mpg.debiotechrep.irfrontiersin.org Reconstituting the biosynthetic pathways of these compounds in heterologous hosts is a promising avenue, although it necessitates a thorough understanding of the genes and enzymes involved. mpg.de
Approaches in metabolic engineering for compound production include pathway engineering, tuning gene dosage, and metabolic flux analysis. biotechrep.ir Key techniques involve optimizing the host chassis, adjusting gene expression levels, and modifying or deleting non-essential genes to improve the efficiency of the desired pathway. biotechrep.ir Protein engineering and the introduction of suitable exogenous enzymes can help alleviate bottlenecks in the pathway and increase metabolic flux towards the target compound. mpg.de While specific metabolic engineering efforts directly focused on this compound production in heterologous systems were not extensively detailed in the search results, the principles applied to other flavonoids and chalcones are relevant. biotechrep.irfrontiersin.org For example, engineering metabolic pathways to boost the production of targeted bioactive compounds in microbial strains is a core objective in this field. frontiersin.org
Chemical Synthesis and Derivative Generation
Historical and Contemporary Synthetic Strategies
Synthetic approaches to lonchocarpin have evolved over time, incorporating various reaction methodologies to achieve efficient and selective construction of its chalcone (B49325) framework and the appended pyran ring.
Conventional Condensation Reactions (e.g., Claisen-Schmidt)
The Claisen-Schmidt condensation is a fundamental reaction in the synthesis of chalcones, including this compound. This base-catalyzed reaction typically involves the condensation of an aromatic aldehyde with an aromatic ketone. wisdomlib.org Several studies have utilized this method to synthesize chalcone derivatives, highlighting its importance in creating the core chalcone structure. wisdomlib.orgresearchgate.netmdpi.com One-pot procedures featuring consecutive reactions, including Claisen-Schmidt condensation, have been developed for the efficient synthesis of 2'-hydroxychalcones, a class that includes this compound. nih.govfigshare.comacs.orgvignandegreecollege.ac.in
Thermal Transformations
Thermal transformations have also played a role in the synthesis of this compound and its isomer, isothis compound (B600516). Heating certain precursors can induce cyclization and rearrangement reactions leading to the formation of these compounds. For instance, heating a mixture obtained from the 1,1-dimethyl propargylation of 7-hydroxyflavanone (B191499) in N,N-dimethylaniline yielded this compound and isothis compound. ias.ac.inias.ac.in It has been observed that under thermal conditions, a chalcone precursor is favored for cyclization to this compound, while a flavanone (B1672756) precursor can lead to a mixture of both this compound and isothis compound due to ring opening. ias.ac.in
Modern Catalytic Approaches (e.g., Cross-Dehydrogenative Coupling, Directed Metalation)
More modern synthetic strategies have incorporated catalytic approaches to improve efficiency and selectivity. Cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from C-H bonds, represent a powerful tool in organic synthesis, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov While general CDC methods for chalcone synthesis have been explored, specific applications directly to this compound synthesis using this approach are an area of ongoing development. acs.orgrsc.org
Directed metalation strategies, particularly directed ortho metalation (DoM), have also been applied in the synthesis of aromatic compounds, including those with structural features found in this compound. acs.orgnih.gov The use of aryl O-carbamates as directed metalation groups has proven effective in facilitating the synthesis of various aromatic molecules through processes like the anionic ortho-Fries rearrangement, which can be coupled with other reactions like Claisen-Schmidt condensation to form chalcone structures. acs.orgvignandegreecollege.ac.inacs.orgnih.gov A concise synthesis of this compound has been demonstrated using an extended anionic ortho-Fries rearrangement strategy involving an aryl O-carbamate precursor. acs.orgnih.gov
Synthesis of Structurally Modified this compound Analogues
The synthesis of this compound analogues involves modifications to the core chalcone structure and the appended pyran ring to explore variations in biological activity. Various synthetic routes have been developed to access these modified structures. One approach involves the synthesis of pyranochalcone natural products, including this compound and its hydroxylated derivative, starting from precursors like 1,3-cyclohexanedione. thieme-connect.comkoreascience.krresearchgate.netsemanticscholar.org Other strategies involve the Claisen-Schmidt condensation using different aromatic aldehydes and ketones to create a library of chalcone derivatives with varied substituents. researchgate.netmdpi.commdpi.comresearchgate.net Microwave-assisted green synthesis has also been employed for the preparation of prenylated chalcones, which are structurally related to this compound. researchgate.net The incorporation of heterocyclic scaffolds into chalcone structures is another avenue for generating diverse analogues with potentially improved properties. researchgate.net
Yield Optimization and Green Chemistry Considerations in Synthesis
Efforts in this compound synthesis and that of its analogues have also focused on optimizing reaction yields and incorporating green chemistry principles. Improving yields is crucial for the efficient production of these compounds. In some conventional methods, heating the reaction mixture in specific solvents like N,N-dimethylaniline has been shown to increase the yields of this compound and isothis compound. ias.ac.inias.ac.in
Green chemistry considerations in chalcone synthesis, including those relevant to this compound, involve exploring environmentally friendly solvents, catalysts, and reaction conditions. Microwave-assisted synthesis, for instance, has demonstrated significantly shorter reaction times and comparable or improved yields compared to conventional heating methods for chalcone synthesis. researchgate.net The use of heterogeneous catalysts and solvent-free conditions in Claisen-Schmidt condensation reactions aligns with green chemistry principles by reducing waste and simplifying purification. researchgate.net Modern catalytic approaches like CDC also contribute to greener synthesis by avoiding pre-functionalization steps and minimizing byproducts. mdpi.com The development of one-pot procedures further enhances efficiency and reduces waste generation. nih.govfigshare.comacs.orgvignandegreecollege.ac.in
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features for Biological Activity
SAR studies on Lonchocarpin and its derivatives have aimed to pinpoint the structural elements responsible for its observed biological activities, particularly its cytotoxic effects. The fundamental chalcone (B49325) scaffold, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, is recognized as crucial for the biological functions of this class of compounds. nih.govafricanjournalofbiomedicalresearch.com The presence and position of substituents on these aromatic rings significantly influence the activity. For this compound, specific structural features have been implicated in its activity, including the hydrophobic characteristics of certain regions of the molecule. nih.govnih.gov Studies have indicated that hydrophobic interactions are a crucial factor for the antitumor activity of this compound. nih.govnih.govresearchgate.net
Computational Modeling and Prediction of Activity (e.g., 3D-QSAR, Molecular Docking)
Computational modeling techniques, such as 3D-QSAR and molecular docking, have been extensively applied to study this compound and predict the activity of its derivatives. nih.govresearchgate.netias.ac.inmdpi.comresearchgate.net 3D-QSAR studies, such as those based on the Gaussian method, have been used to analyze the relationship between the three-dimensional structure of this compound and its biological activity. nih.govresearchgate.netias.ac.in These studies can reveal favorable and unfavorable regions for specific interactions, such as electronegativity, electropositivity, and steric and hydrophobic interactions, which are important for activity against targets like cancer cells. ias.ac.in
Molecular docking simulations predict the binding affinity and orientation of a small molecule, like this compound, within the binding pocket of a target protein. researchgate.netyok.gov.tr Docking studies have shown that this compound can bind to the BH3-binding groove of the Bcl-2 protein, an important target in cancer therapy. nih.govnih.govresearchgate.net These studies have highlighted the role of hydrophobic interactions, specifically with residues like ALA146 in Bcl-2, in the binding stability of this compound. nih.govnih.govresearchgate.net
Computational studies can provide valuable insights into the potential mechanisms of action and help rationalize the observed biological effects based on molecular interactions. researchgate.netnih.gov
Impact of Substituent Modifications on Pharmacological Profiles
Modifications to the substituents on the aromatic rings of the chalcone scaffold can significantly alter the pharmacological profile of this compound derivatives. The type, number, and position of substituents influence factors such as solubility, bioavailability, and the ability to interact with specific biological targets. juniperpublishers.comresearchgate.net
While the provided search results focus heavily on this compound itself and general chalcone SAR, they indicate that electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) can be important for enhancing activity and solubility in some chalcone derivatives. juniperpublishers.comresearchgate.net Conversely, the introduction of electron-withdrawing substituents on certain rings can have a detrimental impact on activity. rsc.org The incorporation of specific groups, such as alkylated amino substituents, has been shown to enhance bioavailability and activity in related chromenochalcones. rsc.org
Understanding the impact of these substituent modifications is crucial for the rational design of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
Mechanistic Elucidation of Lonchocarpin S Biological Activities in Preclinical Models
Mechanisms in Neoplastic Processes
Preclinical studies have highlighted Lonchocarpin's ability to modulate several critical processes in cancer cells, including inducing apoptosis, regulating cell proliferation and migration, and interfering with crucial signaling pathways.
Apoptosis Induction Pathways
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism by which it exerts its anti-cancer effects. The induction of apoptosis involves the intricate interplay of various proteins and cascades within the cell.
A significant mechanism by which this compound induces apoptosis involves the modulation of the Bcl-2 protein family. This family consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, and the balance between them dictates a cell's fate. Studies have shown that this compound upregulates the expression of pro-apoptotic proteins like Bax while downregulating the expression of anti-apoptotic proteins like Bcl-2. researchgate.netnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. Molecular docking studies suggest that this compound can bind stably to the BH3-binding groove of the Bcl-2 protein, potentially destabilizing its interaction with pro-apoptotic partners. researchgate.netnih.gov
The modulation of Bcl-2 family proteins by this compound leads to the activation of the caspase cascade, a series of proteases that execute the apoptotic program. Research indicates that this compound treatment results in the activation of initiator caspases, such as Caspase-9, and executioner caspases, such as Caspase-3. researchgate.netnih.govresearchgate.net The activation of these caspases is a downstream event triggered by the altered balance of Bcl-2 family proteins and the subsequent events in the mitochondrial pathway.
The intrinsic, or mitochondrial, apoptotic pathway is a major route through which this compound induces cell death. The changes in the levels of Bax and Bcl-2 proteins can lead to the permeabilization of the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.netnih.govresearchgate.netnih.gov The release of cytochrome c then triggers the formation of the apoptosome, leading to the activation of Caspase-9 and subsequently Caspase-3, culminating in apoptosis. researchgate.netnih.govresearchgate.netnih.gov
Here is a summary of this compound's effects on key apoptotic proteins:
| Protein | Effect of this compound Treatment | References |
| Bax (pro-apoptotic) | Upregulation | researchgate.netnih.govresearchgate.net |
| Bcl-2 (anti-apoptotic) | Downregulation | researchgate.netnih.govresearchgate.net |
| Caspase-3 | Activation | researchgate.netnih.govresearchgate.net |
| Caspase-9 | Activation | researchgate.netnih.govresearchgate.net |
| Cytochrome c | Release from mitochondria | researchgate.netresearchgate.net |
Cell Proliferation and Migration Regulation
Beyond inducing apoptosis, this compound has been shown to significantly impact cancer cell proliferation and migration in preclinical models. Studies using colorectal cancer cell lines such as HCT116, SW480, and DLD-1 have demonstrated that this compound suppresses cell proliferation in a concentration-dependent manner. mdpi.comnih.govresearchgate.netmdpi.com For instance, this compound reduced EdU-positive cells, indicating inhibited DNA synthesis and proliferation, in these cell lines at various concentrations. researchgate.net Importantly, these effects were observed with minimal toxicity to non-tumoral intestinal cells. nih.govresearchgate.net In vivo studies using the AOM/DSS mouse model of colorectal cancer have also shown that this compound suppresses tumor proliferation, evidenced by a reduction in Ki-67 and BrdU proliferation markers. nih.govresearchgate.net
Furthermore, this compound has been reported to inhibit the migration of colorectal cancer cells. nih.govresearchgate.net Scratch assays have shown that this compound impairs the migration of HCT116, SW480, and DLD-1 cells, without significantly affecting the migration of non-tumoral intestinal cells. researchgate.net This suggests a potential role for this compound in inhibiting the metastatic potential of cancer cells.
Here is a summary of this compound's effects on cell proliferation and migration:
| Cellular Process | Effect of this compound Treatment | Preclinical Model/Cell Lines | References |
| Proliferation | Suppression | HCT116, SW480, DLD-1 (in vitro); AOM/DSS mice (in vivo) | mdpi.comnih.govresearchgate.netmdpi.com |
| Migration | Inhibition | HCT116, SW480, DLD-1 (in vitro) | nih.govresearchgate.net |
Signaling Pathway Modulation
A key mechanism underlying this compound's anti-cancer effects is its ability to modulate crucial signaling pathways that are often dysregulated in cancer. The Wnt/β-catenin signaling pathway is particularly important in the context of colorectal cancer, and this compound has been identified as a potent inhibitor of this pathway. mdpi.comnih.govresearchgate.netmdpi.comconsensus.appconsensus.appresearchgate.netspandidos-publications.comfrontiersin.org
This compound inhibits Wnt/β-catenin signaling by interfering with the nuclear translocation of β-catenin and blocking its interaction with TCF/LEF transcription factors, which are responsible for driving the expression of genes involved in cell proliferation and survival. mdpi.comnih.govresearchgate.net Studies in colorectal cancer cell lines have shown that this compound reduces nuclear β-catenin levels and impairs TCF/LEF-mediated transcription. nih.gov This inhibition of the Wnt/β-catenin pathway contributes significantly to this compound's ability to suppress cancer cell proliferation and tumor growth. mdpi.comnih.govresearchgate.net
While the Wnt/β-catenin pathway is a primary target, some research on other chalcones suggests potential interactions with other signaling pathways like MAPK (ERK, JNK) and NF-kB. However, specific detailed mechanisms of this compound's direct modulation of these pathways were not as prominently featured in the search results as its effect on Wnt/β-catenin signaling. mdpi.com
Here is a summary of this compound's effect on the Wnt/β-catenin pathway:
| Signaling Pathway | Effect of this compound Treatment | Mechanism | Preclinical Model/Cell Lines | References |
| Wnt/β-catenin | Inhibition | Blocks β-catenin nuclear translocation; Inhibits β-catenin/TCF4 interaction | Colorectal cancer cell lines (in vitro); Xenopus laevis embryos; AOM/DSS mice (in vivo) | mdpi.comnih.govresearchgate.netmdpi.comconsensus.appconsensus.appresearchgate.netspandidos-publications.comfrontiersin.org |
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway plays a pivotal role in various biological processes, including embryonic development and tissue homeostasis. Its aberrant activation is frequently implicated in the initiation and progression of numerous cancers, particularly colorectal cancer. consensus.appnih.govjst.go.jpfrontiersin.org this compound has been identified as a potent inhibitor of this pathway in preclinical models. consensus.appnih.govresearchgate.net
Research indicates that this compound acts downstream of β-catenin stabilization, interfering with TCF/LEF-mediated transcription. This interference leads to a reduction in nuclear β-catenin levels in colorectal cancer cell lines such as HCT116, SW480, and DLD-1. The inhibitory effect on Wnt/β-catenin signaling by this compound has been demonstrated with an IC50 of 4 µM in these cell lines. Furthermore, in vivo studies using the AOM/DSS mouse model of colorectal cancer have shown that this compound suppresses tumor proliferation, which is associated with the inhibition of the Wnt/β-catenin pathway. nih.govresearchgate.netspandidos-publications.com Embryological analysis in Xenopus laevis embryos also suggests that this compound acts at the transcriptional level to inhibit Wnt8-induced axis formation. nih.gov Unlike some conventional chemotherapeutics, this compound has demonstrated selective cytotoxicity against cancer cells while sparing non-tumoral intestinal IEC-6 cells.
This compound's mechanism involves inhibiting β-catenin nuclear translocation and blocking transcriptional activation mediated by dnTCF4 VP16 in HEK293T cells. Experimental designs often utilize Wnt-responsive luciferase assays and markers of β-catenin degradation to validate these effects. Other natural chalcones, such as derricin (B1237430) and derricidin, also isolated from Lonchocarpus sericeus, have shown similar Wnt/β-catenin inhibitory activity by targeting TCF-mediated transcription. mdpi.com
AMP-activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a critical energy sensor that plays a key role in regulating cellular energy balance. Activation of AMPK is associated with various beneficial effects, including the modulation of metabolic processes and cellular responses to stress. guidetopharmacology.org Preclinical studies suggest that this compound can activate AMPK signaling. biomolther.orgnih.gov
In brain astrocytes, this compound has been shown to increase the phosphorylation of AMPK. biomolther.orgnih.gov This activation of AMPK was identified as being involved in this compound-induced expression of heme oxygenase-1 (HO-1) and ARE-mediated transcriptional activities. biomolther.orgnih.gov AMPK activation has been considered a potential therapeutic target against oxidative stress-induced neuronal damage. biomolther.org
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., JNK, p38)
Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are involved in mediating cellular responses to various stimuli, such as stress and inflammation. Modulation of these pathways can significantly impact cell fate and function. wikipedia.orgwikipedia.org this compound has been observed to modulate MAPK signaling in preclinical settings. biomolther.orgnih.gov
Studies in brain astrocytes have demonstrated that this compound increases the phosphorylation of three types of mitogen-activated protein kinases. biomolther.orgnih.gov Specifically, c-jun N-terminal protein kinase (JNK) and p38 MAPK were identified as being involved in this compound-induced HO-1 expression and ARE-mediated transcriptional activities. biomolther.orgnih.gov Interestingly, this compound-induced HO-1 expression appears to be positively regulated by JNK and AMPK, while negatively regulated by p38 MAPK via Nrf2/ARE signaling. biomolther.org
Other Related Signaling Cascades
Beyond the prominently studied Wnt/β-catenin, AMPK, and MAPK pathways, this compound's biological activities may involve interactions with other related signaling cascades. While the provided information primarily focuses on the aforementioned pathways, the complex nature of cellular signaling suggests potential crosstalk and influence on additional downstream or interconnected pathways. The research highlighting its impact on processes like apoptosis and cell cycle arrest in cancer cells implies modulation of signaling networks controlling these events. mdpi.comnih.gov
Mechanisms in Oxidative Stress and Inflammation
Oxidative stress and inflammation are fundamental processes implicated in the pathogenesis of numerous diseases. Compounds that can modulate these responses hold therapeutic potential. Preclinical studies have investigated this compound's mechanisms in addressing oxidative stress and inflammation.
Nrf2/ARE Signaling Pathway Activation and Antioxidant Enzyme Expression (e.g., HO-1)
The Nrf2/ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant enzymes and cytoprotective proteins, including heme oxygenase-1 (HO-1). biomolther.orgnih.govfrontiersin.orgijbs.com this compound has been shown to activate this pathway. biomolther.orgnih.gov
In primary cultured astrocytes, this compound increased the expression of antioxidant enzymes such as HO-1, NAD(P)H:quinone oxidoreductase 1 (NQO1), and manganese superoxide (B77818) dismutase (MnSOD), all of which are under the control of Nrf2/antioxidant response element (ARE) signaling. biomolther.orgnih.gov Mechanistic studies revealed that this compound increases the nuclear translocation and DNA binding of Nrf2 to ARE, as well as ARE-mediated transcriptional activities. biomolther.orgnih.gov The upregulation of Nrf2/ARE signaling by this compound may contribute to neuroprotection against oxidative stress. biomolther.orgnih.gov As mentioned earlier, AMPK and MAPK pathways are involved in the regulation of HO-1 expression by modulating Nrf2 binding and ARE-mediated transcriptional activities in this compound-treated astrocyte cells. biomolther.orgnih.gov
Reactive Oxygen Species (ROS) Modulation
Reactive Oxygen Species (ROS) are highly reactive molecules that, at elevated levels, can cause oxidative damage to cellular components. Modulation of ROS levels is a key strategy in mitigating oxidative stress. This compound has demonstrated the ability to modulate ROS production in preclinical models. biomolther.orgnih.gov
Nitric Oxide Production Inhibition
This compound has demonstrated the ability to inhibit nitric oxide (NO) production in preclinical models of inflammation. Excessive production of NO is associated with both acute and chronic inflammation and can contribute to tissue damage. nih.govdovepress.com Inhibition of NO production is considered a potential strategy for anti-inflammatory and cancer chemopreventive drugs. nih.gov
Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for acute inflammation, have shown that certain chalcones, including those structurally related to this compound, can inhibit NO production. This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) gene expression, the enzyme responsible for producing large amounts of NO during inflammation. nih.govopenmedicinalchemistryjournal.com Lonchocarpine, specifically, has been shown to suppress the expression of iNOS in LPS or poly(I:C)-stimulated BV2 microglial cells, both in vitro and in vivo. researchgate.netresearchgate.net This suggests that the anti-inflammatory effects of lonchocarpine may involve the downregulation of iNOS expression, leading to reduced NO levels. researchgate.net
Anti-oedematogenic Mechanisms
Research indicates that this compound possesses acute anti-inflammatory and anti-oedematogenic properties in paw oedema models. researchgate.netpeerj.com Oedema, or swelling, is a common feature of inflammation. While the precise mechanisms underlying this compound's anti-oedematogenic effects are still being investigated, its ability to modulate inflammatory responses, such as inhibiting NO production and influencing other inflammatory mediators, likely contributes to this activity. researchgate.netresearchgate.net Studies on fractions rich in this compound from Lonchocarpus sericeus roots have been conducted to understand their anti-oedematogenic properties in rat paw oedema induced by various stimuli. researchgate.net
Mechanisms in Platelet Aggregation Modulation
This compound has been shown to inhibit platelet aggregation, a key process in thrombosis. tandfonline.comtandfonline.com Platelet aggregation is a complex process involving various signaling pathways and molecular targets. mdpi.comfrontiersin.org The antiplatelet effect of this compound has been observed against aggregation induced by a variety of agonists, including adenosine (B11128) 5′-diphosphate (ADP), arachidonic acid (AA), thrombin (THR), collagen (COL), and adrenalin (ADR). tandfonline.comtandfonline.com
Phosphodiesterase Inhibition and Cyclic Nucleotide (cAMP, cGMP) Elevation
One proposed mechanism for the antiplatelet effect of this compound is the inhibition of phosphodiesterase (PDE) activity. tandfonline.comtandfonline.com PDEs are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govucd.ie Elevated levels of cAMP and cGMP are known to inhibit platelet activation and aggregation. tandfonline.comtandfonline.comnih.govucd.ie
Studies have shown that the association of this compound with pentoxifylline, a known phosphodiesterase inhibitor, causes a significant potentiation of platelet inhibition. tandfonline.comtandfonline.com This synergistic effect suggests that this compound may exert its antiplatelet activity, at least in part, by inhibiting PDE activity, leading to increased intracellular levels of cAMP and/or cGMP. tandfonline.comtandfonline.com These cyclic nucleotides modulate platelet functions, including aggregation, ATP release, protein phosphorylation, and intracellular calcium mobilization. tandfonline.comtandfonline.com
| Compound | Concentration (µg/ml) | Platelet Inhibition (%) (Alone) | Platelet Inhibition (%) (with Pentoxifylline) | Potentiation (%) |
| This compound | 200 | 20.3 | 41.1 | 20.8 |
| This compound | 400 | - | - | - |
| Derricin | 200 | 17.9 | 47.4 | 29.5 |
| Derricin | 400 | - | - | - |
Inhibition of phosphodiesterase activity increases intracellular cAMP or cGMP levels, which in turn regulates platelet function. tandfonline.comtandfonline.com PDE3 and PDE2 are primarily responsible for regulating cAMP content in platelets, while PDE5 specifically degrades cGMP. ucd.iemdpi.com cGMP can also inhibit PDE3 activity. nih.govucd.ie
Other Involved Molecular Targets
Beyond phosphodiesterase inhibition, other molecular targets may be involved in this compound's antiplatelet effects. The inhibition of platelet aggregation induced by agonists like AA, COL, and THR suggests potential interference with pathways downstream of these receptors. tandfonline.comtandfonline.com For instance, inhibition of thromboxane (B8750289) (TX) formation has been suggested as an alternative or additional mechanism, as this compound inhibited aggregation induced by AA, COL, and THR. tandfonline.comtandfonline.com Thromboxane A₂ (TXA₂) is a potent inducer of platelet aggregation. mdpi.com
While the search results primarily highlight phosphodiesterase inhibition and potential interference with thromboxane formation, platelet aggregation is a complex process involving numerous receptors and signaling molecules, including P2Y₁₂ receptors, integrin αIIbβ₃ (GPIIb/IIIa), and protease-activated receptors (PARs). mdpi.comnih.govmdpi.complos.org Future research may reveal additional molecular targets through which this compound modulates platelet function.
Preclinical Biological Activity Assessment
Antineoplastic Effects in Non-Human Cell Lines and Animal Models
Preclinical studies have extensively investigated Lonchocarpin's effects on cancer cells and tumor growth, revealing significant antineoplastic potential ontosight.ainih.govscispace.comnih.govmetabolomicsworkbench.orgmdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov.
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It has demonstrated activity against neuroblastoma and leukemia cell lines mdpi.comspandidos-publications.comresearchgate.net. In colorectal cancer (CRC) cell lines such as HCT116, SW480, and DLD-1, this compound has been shown to reduce proliferation nih.govmdpi.comresearchgate.net. Specifically, it reduced EdU-positive cells by 33–85% in these CRC lines at concentrations of 5–20 µM, while showing minimal toxicity to non-tumoral intestinal IEC-6 cells .
This compound induces apoptosis in cancer cells through modulation of pro- and anti-apoptotic proteins . Studies have indicated that it upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic), leading to the activation of caspase-3 nih.govdntb.gov.uanih.gov. Molecular docking studies suggest that this compound can bind to the BH3-binding groove of Bcl-2, potentially disrupting its interaction with pro-apoptotic partners nih.govdntb.gov.uanih.govresearchgate.netias.ac.in. In H292 human lung cancer cells, this compound induced approximately 41.1% and 47.9% apoptosis after 24 and 48 hours of treatment, respectively nih.govdntb.gov.uanih.govresearchgate.net.
Table 1: In Vitro Cytotoxicity and Apoptosis Induction by this compound
| Cell Line | Effect on Proliferation | Apoptosis Induction | Key Mechanism | References |
| Neuroblastoma | Cytotoxic | Not specified | AMPK phosphorylation, inhibits protein synthesis | mdpi.comspandidos-publications.commdpi.comresearchgate.net |
| Leukemia | Cytotoxic | Not specified | Not specified | mdpi.comspandidos-publications.comresearchgate.net |
| HCT116 (Colorectal) | Reduced (33-85% at 5-20 µM) | Yes | Wnt/β-catenin inhibition, Bax/Bcl-2 modulation | nih.govmdpi.comresearchgate.net |
| SW480 (Colorectal) | Reduced (33-85% at 5-20 µM) | Yes | Wnt/β-catenin inhibition, Bax/Bcl-2 modulation | nih.govmdpi.comresearchgate.net |
| DLD-1 (Colorectal) | Reduced (33-85% at 5-20 µM) | Yes | Wnt/β-catenin inhibition, Bax/Bcl-2 modulation | nih.govmdpi.comresearchgate.net |
| H292 (Lung) | 97.5% activity at 100 µM | 41.1% (24h), 47.9% (48h) | Bax/Caspase-9/Caspase-3 pathway, Bcl-2 binding | nih.govdntb.gov.uanih.govresearchgate.net |
| IEC-6 (Non-tumoral) | Minimal toxicity | No | Not specified | nih.govmdpi.com |
Studies using rodent models have demonstrated this compound's ability to inhibit tumor growth in vivo ontosight.aiscispace.comnih.govdntb.gov.uaresearchgate.net. In the AOM/DSS mouse model of colorectal cancer, this compound administration reduced the proliferation of adenoma cells and significantly decreased the proportion of Ki-67 and BrdU positive cells in tumors without apparent toxicity spandidos-publications.comnih.govresearchgate.net. Acute administration of this compound in this model reduced Ki-67 and BrdU proliferation markers by 82% at high doses . In S180-bearing mice, this compound inhibited tumor growth with inhibition rates of 57.94%, 63.40%, and 72.51% at doses of 25, 50, and 100 mg/kg, respectively nih.govdntb.gov.uanih.govresearchgate.net.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Animal Model | Cancer Type | Effect on Tumor Growth | Key Findings | References |
| AOM/DSS mice | Colorectal Adenoma | Reduced tumor proliferation | Decreased Ki-67 and BrdU positive cells (82% reduction at high doses) | spandidos-publications.comnih.govresearchgate.net |
| S180-bearing mice | Sarcoma 180 | Inhibited tumor growth | Inhibition rates: 57.94% (25 mg/kg), 63.40% (50 mg/kg), 72.51% (100 mg/kg) | nih.govdntb.gov.uanih.govresearchgate.net |
This compound has also shown inhibitory effects on cancer cell migration and invasion in vitro ontosight.aiscispace.commdpi.com. In colorectal cancer cell lines HCT116, SW480, and DLD-1, this compound treatment impaired cell migration in a dose-dependent manner mdpi.comresearchgate.net. Scratch assays demonstrated that this compound reduced scratch closure in HCT116 cells by 55% at 20 µM, in SW480 cells by 40% at 10 µM and 55% at 20 µM, and in DLD-1 cells by 45% at 20 µM mdpi.com. Notably, it did not affect the migration of the non-tumoral IEC-6 cell line mdpi.com. These findings suggest a potential role for this compound in inhibiting metastasis.
Table 3: In Vitro Impact of this compound on Cancer Cell Migration
| Cell Line | Assay | Effect on Migration | Key Findings | References |
| HCT116 (Colorectal) | Scratch assay | Impaired migration | 55% reduction in scratch closure at 20 µM | mdpi.comresearchgate.net |
| SW480 (Colorectal) | Scratch assay | Impaired migration | 40% at 10 µM, 55% at 20 µM scratch closure reduction | mdpi.comresearchgate.net |
| DLD-1 (Colorectal) | Scratch assay | Impaired migration | 45% reduction in scratch closure at 20 µM | mdpi.comresearchgate.net |
| IEC-6 (Non-tumoral) | Scratch assay | No significant effect | Migration not affected | mdpi.com |
Antioxidant and Anti-inflammatory Efficacy in Experimental Models
This compound has been reported to possess antioxidant and anti-inflammatory properties in experimental models mdpi.comspandidos-publications.comuni.lunih.govmdpi.comscispace.com. These activities are often associated with natural polyphenols, including chalcones mdpi.comontosight.aispandidos-publications.commdpi.com. While specific detailed data on this compound's antioxidant and anti-inflammatory efficacy in experimental models were not extensively detailed in the provided search results, the compound is broadly categorized within groups of natural compounds known for these effects mdpi.comontosight.aispandidos-publications.commdpi.com. Some sources indicate that this compound's anti-inflammatory effects may involve the inhibition of the Wnt/β-catenin pathway, which is implicated in inflammatory processes spandidos-publications.commdpi.comresearchgate.netresearchgate.netresearchgate.net. Studies on Lonchocarpine (a related compound) have shown inhibition of inflammatory markers like iNOS, COX-2, TNF-α, and IL-1β in LPS-induced neuroinflammation models researchgate.net.
Antimicrobial and Antifungal Investigations in Pathogen Models
Investigations into this compound's antimicrobial and antifungal activities have been conducted in pathogen models mdpi.comspandidos-publications.comuni.lunih.govmdpi.commetabolomicsworkbench.org. This compound is recognized as a natural compound with reported antimicrobial properties mdpi.comontosight.aispandidos-publications.commdpi.com. However, specific details regarding the types of pathogens tested and the efficacy of this compound against them were not prominently featured in the initial search results. Some research on related chalcones has shown activity against bacterial and fungal strains researchgate.net. One source indicated that while this compound and derricin (B1237430) (another chalcone (B49325) from Lonchocarpus sericeus) have various biological activities, no antimicrobial activity was found using these isolated substances in some studies researchgate.net. Further detailed studies are needed to fully characterize this compound's spectrum of activity against specific microbial and fungal pathogens.
Antiplatelet Effects in Ex Vivo and In Vitro Systems
This compound has demonstrated antiplatelet effects in ex vivo and in vitro systems uni.lunih.govresearchgate.nettandfonline.com. Studies using human platelet-rich plasma (PRP) have shown that this compound inhibits platelet aggregation induced by various agonists, including ADP, adrenaline (ADR), thrombin (THR), collagen (COL), and arachidonic acid (AA) tandfonline.comtandfonline.comgrafiati.com. This inhibition was observed in a dose-dependent manner at concentrations of 200 and 400 µg/mL tandfonline.comtandfonline.com. The antiplatelet effect of this compound did not appear to be mediated through the inhibition of cyclooxygenase activity or the platelet-derived NO system tandfonline.comtandfonline.com. Its effects were not potentiated by L-arginine or aspirin (B1665792) tandfonline.comtandfonline.comgrafiati.com.
Table 4: Ex Vivo/In Vitro Antiplatelet Effects of this compound
| System | Agonist Used | Effect on Platelet Aggregation | Key Findings | References |
| Human Platelet-Rich Plasma | ADP | Inhibited (dose-dependent) | Inhibition observed at 200 and 400 µg/mL; not potentiated by L-arginine | tandfonline.comtandfonline.comgrafiati.com |
| Human Platelet-Rich Plasma | ADR | Inhibited (dose-dependent) | Inhibition observed at 200 and 400 µg/mL; effects not modified by yohimbine | tandfonline.comtandfonline.com |
| Human Platelet-Rich Plasma | THR | Inhibited (dose-dependent) | Inhibition observed at 200 and 400 µg/mL | tandfonline.comtandfonline.com |
| Human Platelet-Rich Plasma | COL | Inhibited (dose-dependent) | Inhibition observed at 200 and 400 µg/mL | tandfonline.comtandfonline.com |
| Human Platelet-Rich Plasma | AA | Inhibited (dose-dependent) | Inhibition observed at 200 and 400 µg/mL; no potentiation with aspirin, suggesting not via COX inhibition | tandfonline.comtandfonline.com |
Other Documented Biological Activities in Preclinical Settings (e.g., Antifeedant, Antiepileptic, Gastroprotective)
Preclinical studies have explored a range of biological effects of this compound beyond its more extensively studied anticancer, anti-inflammatory, and antimicrobial properties. Among these are investigations into its potential as an antifeedant agent and its gastroprotective effects. Specific preclinical data regarding the antiepileptic activity of this compound were not prominently documented in the retrieved literature.
Antifeedant Activity
This compound has demonstrated antifeedant properties in preclinical evaluations against certain insect larvae. Studies involving the isolation of natural chalcones from Lonchocarpus neuroscapha revealed that this compound, alongside compounds like derricin, derricidin, and isocordoin, exhibited deterrent activity against larvae of Spodoptera littoralis and S. exempta. scielo.br These species are known agricultural pests capable of causing rapid crop destruction. scielo.br This suggests a potential role for this compound or extracts containing it as a natural deterrent in pest management strategies.
Detailed research findings indicate that the deterrent effect was observed when these natural chalcones were tested against the larvae. scielo.br The precise mechanisms underlying this antifeedant activity require further elucidation, but the documented effect highlights the interaction of this compound with the feeding behavior of these lepidopteran pests.
Gastroprotective Activity
Preclinical studies have suggested that flavonoids isolated from Lonchocarpus species, including this compound, may possess gastroprotective effects. Research on a flavonoid isolated from Lonchocarpus araripensis indicated important biological activities, such as antinociceptive, anti-inflammatory, and gastroprotective effects. researchgate.net this compound is a flavonoid that has been isolated from Lonchocarpus species. ontosight.aimdpi.com Flavonoids, in general, are recognized for a broad spectrum of biological activities, including gastroprotective properties. researchgate.neteurekaselect.com
While the specific detailed research findings solely focused on this compound's gastroprotective mechanism were not extensively detailed in the retrieved sources, its presence in plants known for such activity and its classification as a flavonoid with documented gastroprotective potential in the broader class supports this preclinical finding. researchgate.netresearchgate.neteurekaselect.com Further dedicated studies would be necessary to fully characterize the extent and mechanisms of this compound's gastroprotective effects.
Antiepileptic Activity
Based on the currently available and retrieved preclinical literature, specific documented research findings solely focused on evaluating the antiepileptic or anticonvulsant activity of this compound were not identified. Preclinical studies in the field of epilepsy research often utilize various animal models to assess the potential of compounds, but the provided sources did not detail such investigations for this compound. mdpi.comnih.govnih.govmdpi.com
Advanced Analytical Techniques in Lonchocarpin Research
Spectroscopic Characterization Methods
NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for determining the arrangement of atoms within the Lonchocarpin molecule. By analyzing the chemical shifts and coupling patterns in NMR spectra, researchers can deduce the connectivity of carbon and hydrogen atoms and confirm the presence of specific structural features iiarjournals.orgwisc.edu.
IR spectroscopy is utilized to identify the functional groups present in this compound based on the characteristic vibrational frequencies of chemical bonds. This technique helps confirm the presence of groups such as hydroxyls, carbonyls, and aromatic rings, providing insights into the molecule's chemical nature iiarjournals.orgwisc.edu.
Mass Spectrometry provides information about the molecular weight of this compound and its fragments. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) offer precise mass measurements, which are crucial for confirming the molecular formula iiarjournals.org. Coupled with liquid chromatography (LC-MS/MS), mass spectrometry can also be used for the identification and quantification of this compound in complex samples researchgate.net. MS ionizes and energizes a molecule to determine its mass and connectivity through fragmentation wisc.edu. Electron-Impact Mass Spectrometry (EI-MS) is used to determine molecular masses and connectivity by bombarding a molecule with high energy electrons and detecting the masses of the resulting fragments wisc.edu.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is widely used for the separation of this compound based on its differential interaction with a stationary phase and a mobile phase wisc.edu.
When coupled with mass spectrometry (HPLC-MS or LC-MS), chromatographic methods offer enhanced sensitivity and specificity for the identification and quantification of this compound. LC-MS/MS is specifically mentioned for the identification and quantification of this compound researchgate.net. HPLC-Multiple Reaction Monitoring-Mass Spectrometry (HPLC-MRM-MS) is a highly selective and sensitive technique used for the precise quantification of this compound in biological or environmental samples wisc.eduresearchgate.net. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the separation and identification of components in complex mixtures wikipedia.orgchemyx.com.
Cellular and Molecular Assays for Biological Activity
To understand the biological effects of this compound, various cellular and molecular assays are employed. These techniques provide insights into how this compound interacts with cells and influences cellular processes.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In this compound research, flow cytometry is utilized to assess cellular responses such as apoptosis (programmed cell death) and cell cycle progression nih.govresearchgate.net. For instance, flow cytometry can be used with Annexin V/PI staining to detect apoptotic cells . Flow cytometry allows researchers to correlate an individual cell's apoptosis status with other features biocompare.com.
Western blotting (also known as immunoblotting) is a widely used technique for detecting specific proteins in a sample of tissue homogenate or extract. This method is crucial for studying the molecular mechanisms underlying this compound's effects, such as changes in protein expression levels or the activation/inhibition of signaling pathways nih.govresearchgate.net. Western blotting can be used to detect cleavage of caspases or apoptosis target proteins like Bcl-2 family members biocompare.com. It can also be used to validate targets and confirm pathway engagement by examining protein levels like Bax/Bcl-2 ratios or β-catenin levels .
Computational and In Silico Approaches
Computational and in silico methods play an increasingly important role in this compound research, allowing for the prediction of molecular properties, interactions, and biological activities without extensive experimental work.
Molecular docking simulations are used to predict the binding affinity and interaction modes of this compound with target proteins. This technique helps identify potential molecular targets and understand how this compound might exert its effects at the molecular level researchgate.netnih.govresearchgate.netnih.gov. Molecular docking has been used to study this compound's interactions with targets such as Akt1 and KEAP1 nih.govresearchgate.net.
Molecular dynamics simulations provide insights into the dynamic behavior of this compound and its complexes with target molecules over time researchgate.netnih.govresearchgate.netnih.gov. These simulations can reveal the stability of protein-ligand interactions and conformational changes, offering a more detailed understanding of the binding process nih.govresearchgate.net.
Density Functional Theory (DFT) calculations are employed to study the electronic structure and properties of this compound, providing information about its reactivity and stability iiarjournals.orgfrontiersin.orgespublisher.commdpi.com. DFT can be used for geometry optimizations and analysis of molecular electrostatic potential maps nih.gov.
Isotopic Tracing for Metabolic Studies
Isotopic tracing is a valuable technique for studying the metabolic fate of this compound or its influence on cellular metabolism. This method involves using stable isotopes (such as ¹³C, ¹⁵N, or ²H) to label this compound or metabolic substrates and tracking their movement through biochemical pathways using techniques like mass spectrometry or NMR embopress.orgnih.govnih.govresearchgate.net. Isotopic tracing can provide insights into nutrient utilization, energy production, and biosynthesis, helping to understand how this compound might affect cellular metabolic processes nih.gov. While the provided context specifically mentions isotopic tracing in the context of metabolic studies generally and for other compounds wisc.eduembopress.orgnih.govnih.govresearchgate.netbiorxiv.org, its application to this compound itself would follow these general principles to investigate its metabolic pathways or its impact on the metabolism of cells or organisms.
Future Directions and Research Opportunities
Exploration of Novel Bioactivities and Therapeutic Applications
Future research should continue to explore novel bioactivities of Lonchocarpin beyond its established anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects. Given its role as a flavonoid precursor, investigating its potential in other disease areas where flavonoids have shown efficacy is warranted. Specifically, further studies are needed to fully elucidate its therapeutic applications. Research has highlighted this compound's potent inhibition of the Wnt/β-catenin signaling pathway, a key driver in colorectal cancer progression. mdpi.comfrontiersin.org This suggests a strong potential for its development as a therapeutic agent in colorectal cancer. Continued preclinical studies are essential to further validate these anti-cancer effects and explore its potential in other cancer types. mdpi.com The antiplatelet effects of this compound have also been observed, suggesting potential applications in thrombotic disorders. tandfonline.comtandfonline.com Future studies could delve deeper into these effects and their underlying mechanisms to assess its therapeutic potential in this area.
Development of Advanced Synthetic and Biosynthetic Strategies
Advancing the research and potential application of this compound necessitates the development of more efficient and sustainable synthetic and biosynthetic strategies. Current methods for synthesizing chalcone (B49325) derivatives, including this compound, often involve the condensation of aromatic aldehydes with aromatic ketones in the presence of a base. researchgate.net Future research could focus on optimizing these traditional methods and exploring novel synthetic approaches, such as those utilizing ultrasound or microwave assistance, to improve reaction efficiency, reduce environmental impact, and enable the production of this compound and its derivatives on a larger scale. researchgate.net Understanding the detailed biosynthetic pathway of this compound in its natural sources can also pave the way for metabolic engineering approaches to enhance its production through biological systems. mdpi.comscielo.br
In-depth Mechanistic Studies through Omics Technologies
A comprehensive understanding of this compound's mechanism of action at the molecular level is crucial for its therapeutic development. The application of advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for in-depth mechanistic studies. nih.govresearchgate.netnih.govfrontiersin.orghumanspecificresearch.org These technologies can help to identify the full spectrum of molecular targets, signaling pathways, and cellular processes modulated by this compound. For instance, transcriptomics and proteomics can reveal changes in gene and protein expression profiles in response to this compound treatment, providing insights into affected pathways like Wnt/β-catenin signaling. mdpi.comfrontiersin.org Metabolomics can help to understand the metabolic changes induced by this compound. Integrating data from multiple omics platforms can provide a holistic view of its cellular effects and uncover novel mechanisms. nih.govhumanspecificresearch.org
Investigation of Synergistic Effects with Other Bioactive Compounds
Exploring the potential synergistic effects of this compound in combination with other bioactive compounds, including conventional therapeutic agents and other natural products, represents a significant research opportunity. Combining plant extracts with anticancer drugs has shown potential for enhanced therapeutic efficacy. researchgate.net Studies have already indicated that this compound's antiplatelet effects can be potentiated when combined with agents like pentoxifylline, which inhibits phosphodiesterase activity. tandfonline.comtandfonline.com Future research should systematically investigate combinations of this compound with other compounds to identify synergistic interactions that could lead to improved efficacy, reduced required dosages, or overcome resistance mechanisms in various disease contexts, particularly in cancer therapy.
Refinement of Preclinical Models for Translational Research
The successful translation of this compound research from laboratory findings to clinical applications hinges on the use of relevant and predictive preclinical models. While in vitro studies have provided valuable insights, refining in vivo models is essential. The limitations of traditional cell-line-based xenograft models in fully reflecting the complexity of human diseases, especially cancer, are recognized. researchgate.net Future research should prioritize the use and refinement of more advanced preclinical models, such as Patient-Derived Xenograft (PDX) models, which better preserve the biological and genetic characteristics of human tumors. researchgate.netnih.gov Developing and utilizing more sophisticated in vivo models that accurately mimic human disease conditions will be critical for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound and providing robust data to support future clinical trials. d-nb.infonih.gov
Q & A
Q. What are the primary mechanisms by which Lonchocarpin exerts its anti-cancer effects?
this compound induces apoptosis by modulating pro- and anti-apoptotic proteins. It upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic), leading to caspase-3 activation . Additionally, it binds to the BH3-binding groove of BCL2, destabilizing its interaction with pro-apoptotic partners . In colorectal cancer, this compound inhibits the Wnt/β-catenin pathway by reducing nuclear β-catenin levels and disrupting β-catenin/TCF4 interactions, thereby suppressing tumor proliferation .
Q. How does this compound influence the Wnt/β-catenin signaling pathway in colorectal cancer models?
this compound suppresses Wnt/β-catenin signaling with an IC50 of 4 µM. It inhibits β-catenin nuclear translocation and blocks transcriptional activation by dnTCF4 VP16 in HEK293T cells . In vivo, it reduces tumor proliferation in AOM/DSS-induced colorectal cancer mice, demonstrating translational relevance . Experimental designs often use Wnt-responsive luciferase assays and β-catenin degradation markers to validate these effects .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vitro experiments to assess this compound's apoptotic effects?
Q. How can researchers resolve contradictions in this compound's dose-dependent effects across different cancer cell lines?
Discrepancies may arise due to cell-type-specific signaling contexts or variations in drug uptake. To address this:
- Standardize assays : Use identical protocols (e.g., flow cytometry for Annexin V/PI) across cell lines .
- Validate targets : Perform Western blotting for Bax/Bcl-2 ratios or β-catenin levels to confirm pathway engagement .
- Cross-validate models : Compare in vitro results with in vivo models (e.g., AOM/DSS mice) to assess consistency .
Q. What in silico approaches have been utilized to predict this compound's molecular targets and binding affinities?
3D-QSAR and molecular docking studies reveal that hydrophobic interactions dominate this compound’s binding to BCL2’s BH3 groove, with stable binding energy (ΔG < -7 kcal/mol) . Docking simulations also predict its interference with β-catenin/TCF4 binding, supported by functional assays in Xenopus embryos . These tools help prioritize targets for experimental validation.
Q. How do in vivo models, such as Xenopus laevis embryos and AOM/DSS-treated mice, contribute to understanding this compound's therapeutic potential?
- Xenopus laevis : this compound disrupts Wnt8-induced ectopic axes, confirming its Wnt pathway inhibition in a developmental context .
- AOM/DSS mice : Reduces tumor burden by 50–60% at 25 mg/kg, demonstrating efficacy in a colitis-associated cancer model . These models highlight pathway specificity but require careful dose optimization to avoid off-target effects.
Methodological Guidance
Q. What statistical methods are appropriate for analyzing this compound's anti-proliferative effects?
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values .
- Apoptosis assays : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare Annexin V+/PI+ populations across time points .
- In vivo studies : Kaplan-Meier survival analysis and log-rank tests for tumor burden comparisons .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Report exact concentrations, solvent preparation (e.g., DMSO stock solutions), and cell culture conditions .
- Data transparency : Include raw data for key experiments (e.g., Western blot densitometry) in supplementary materials .
- Negative controls : Always include Wnt-inactive controls (e.g., pCS2 vector) in pathway-specific assays .
Addressing Research Gaps
What unresolved questions exist regarding this compound's pharmacokinetics and toxicity profile?
Current studies lack comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) data. Future work should:
Q. How can CRISPR/Cas9 or RNAi be integrated into this compound mechanism studies?
Knockout models (e.g., β-catenin-deficient cells) can isolate Wnt pathway-specific effects. RNAi targeting BCL2 or Bax may clarify apoptotic dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
